Cyclopentanecarboximidamide hydrochloride is a chemical compound with the molecular formula . It is recognized for its utility in organic synthesis, where it serves as both a catalyst and a reducing agent. The compound has garnered attention in various scientific fields, including chemistry, biology, and medicine, due to its diverse applications in research and potential therapeutic uses.
Cyclopentanecarboximidamide hydrochloride is classified under the category of imidamide compounds. It is synthesized from cyclopentanecarboximidamide through the reaction with hydrochloric acid. The compound is notable for its role in facilitating enzyme mechanisms and protein interactions, making it valuable in biochemical studies.
The synthesis of cyclopentanecarboximidamide hydrochloride can be achieved through several methods:
Cyclopentanecarboximidamide hydrochloride features a unique molecular structure characterized by:
The molecular weight of cyclopentanecarboximidamide hydrochloride is approximately 150.62 g/mol. Its structural formula can be represented as follows:
Cyclopentanecarboximidamide hydrochloride participates in several chemical reactions:
The mechanism of action for cyclopentanecarboximidamide hydrochloride primarily involves its role as a nucleophile in substitution reactions. It can also function as a reducing agent by donating electrons to other molecules, facilitating various chemical transformations essential in organic synthesis and biological interactions.
Relevant data indicates that cyclopentanecarboximidamide hydrochloride exhibits significant reactivity patterns typical of imidamides, making it versatile for various chemical applications.
Cyclopentanecarboximidamide hydrochloride has a wide range of applications across different scientific fields:
Amidines—characterized by the functional group R-C(=NH)-NH₂—have evolved as privileged scaffolds in kinase inhibitor design due to their ability to form charge-assisted hydrogen bonds with target enzymes. The protonated amidinium ion (at physiological pH) mimics phosphate groups in ATP, enabling competitive binding to kinase ATP pockets. Early applications featured benzamidine derivatives as serine protease inhibitors (e.g., factor Xa inhibitors), but their utility expanded to kinases through strategic bioisosteric replacements. Cyclopropane and cyclobutane rings were initially explored to reduce planarity and improve metabolic stability, but cyclopentane derivatives emerged as superior candidates by balancing strain energy (~6.5 kcal/mol) with conformational flexibility [3].
Key milestones include:
Table 1: Evolution of Amidines in Kinase-Targeted Therapeutics
Era | Representative Scaffold | Target Kinase | Advantage Over Predecessors |
---|---|---|---|
1980–2000 | Benzamidine | Serine proteases | High potency but poor metabolic stability |
2000–2010 | Cyclopropylamidine | PI3Kγ, AKT | Reduced logP; improved cell permeability |
2010–Present | Cyclopentanecarboximidamide | SphK1, PIP5K1C, DGKs | Optimal balance of rigidity/solubility |
Cyclopentanecarboximidamide hydrochloride’s core structure enables selective inhibition of lipid kinases through three mechanistic features:
Notable lipid kinase targets include:
Table 2: Lipid Kinase Targets of Cyclopentanecarboximidamide Derivatives
Kinase | Subfamily | Biological Role | Inhibitor Example | Potency (IC₅₀/KD) |
---|---|---|---|---|
SphK1 | Sphingosine kinase | S1P production; cell survival | Cyclocarboximidamide-C6 | 48 nM |
PIP5K1C | PI-5 kinase | PIP₂ synthesis; nociception | UNC3230 derivative | 310 nM |
DGKα | Diacylglycerol kinase | DAG phosphorylation; T cell signaling | BTN-DGKα (CarnaBio) | 0.7 µM* |
PI4KB | PI-4 kinase | PI4P production; Golgi trafficking | Cyclopentane-amide hybrid | 85 nM |
*Kinase activity assayed using recombinant human DGKα (CarnaBio Catalog No. 12-101) [7].
SphK1 overexpression is a hallmark of aggressive cancers, driven by its role in maintaining the sphingolipid rheostat—a balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). Key oncogenic mechanisms include:
Table 3: SPHK1 Dysregulation in Human Cancers
Cancer Type | SPHK1 Elevation vs. Normal | Key Oncogenic Mechanisms | Downstream Effectors |
---|---|---|---|
Breast cancer | ≥2.0-fold | ER↑; S1PR1/3↑; CSC survival↑ | HDAC, RAS, ERK1/2 |
Colorectal cancer | 3.1-fold (mRNA) | Ceramide depletion; anti-apoptotic Bcl-2↑ | AKT, NF-κB, LncRNA MEG3 |
Glioblastoma | ≥1.5-fold | S1P-mediated angiogenesis↑; EGFR pathway activation | S1PR1/2/3, HIF1α |
Lung adenocarcinoma | 2.7-fold | EMT via STAT3; chemoresistance | Spns2, GSK-3β |
The cyclopentanecarboximidamide moiety disrupts these pathways by:
Figure: Structural Basis of SPHK1 Inhibition
SPHK1 Active Site (PDB: 3VZB) | Feature | Role | Inhibitor Interaction | |------------------|----------------------------------|-------------------------------| | Asp178 | ATP phosphate coordination | Amidino group (H-bond) | | Mg²⁺ | Cofactor for phosphotransfer | Cyclopentane carbonyl oxygen | | Hydrophobic channel | Sphingosine binding | Cyclopentane ring (Van der Waals) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0